molecular formula C11H14ClNO2 B15067365 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride

Cat. No.: B15067365
M. Wt: 227.69 g/mol
InChI Key: IIIYXYAASRKPOB-UHFFFAOYSA-N
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Description

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride is a bicyclic β-amino acid derivative featuring a partially hydrogenated naphthalene ring system. The compound contains an amino group at position 2 and a carboxylic acid group at position 1, with a hydrochloride salt enhancing its solubility. Its molecular formula is C₁₁H₁₄ClNO₂, and it is characterized by a slightly acidic pH range of 5.8–6.5 . This compound is utilized in pharmaceutical research, particularly as a chiral building block for drug discovery or as a reference standard .

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

2-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO2.ClH/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14;/h1-4,9-10H,5-6,12H2,(H,13,14);1H

InChI Key

IIIYXYAASRKPOB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C(C1N)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride typically involves the reaction of 2-amino-1,2,3,4-tetrahydronaphthalene with hydrochloric acid. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvent

    Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction time.

    Catalytic Processes: The use of catalysts can enhance the reaction rate and selectivity, leading to higher purity products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Acyl chlorides, anhydrides

Major Products

    Oxidation Products: Nitro or nitroso derivatives

    Reduction Products: Alcohols, aldehydes

    Substitution Products: Amides, esters

Scientific Research Applications

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role in enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers

2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid Hydrochloride
  • CAS RN : 372143-98-1
  • Structure: Amino and carboxylic acid groups both at position 2.
1-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic Acid Hydrochloride
  • Structure: Amino and carboxylic acid groups colocated at position 1.
  • Implications : This configuration may hinder intramolecular interactions, affecting solubility and crystallinity .

Functional Group Variants

1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
  • Structure: Lacks the amino group.
  • Applications: Intermediate in synthesizing amides or nitriles; non-basic properties limit pharmaceutical utility .
N-(2-Aminoethyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide Hydrochloride
  • CAS RN: Not provided (Product Code: MM0088.05)
  • Structure: Carboxylic acid replaced with an amide-linked aminoethyl group.
1,2,3,4-Tetrahydronaphthalene-1-carbonitrile
  • Structure : Carboxylic acid replaced with a nitrile group.
  • Reactivity : Nitrile functionality allows for further chemical transformations (e.g., hydrolysis to carboxylic acids) .

Key Physicochemical Data

Compound Name CAS RN Molecular Formula Functional Groups pH Range Solubility
2-Amino-1,2,3,4-TH Naph-1-carboxylic Acid HCl - C₁₁H₁₄ClNO₂ Amino, Carboxylic Acid, HCl 5.8–6.5 High (aqueous)
2-Amino-1,2,3,4-TH Naph-2-carboxylic Acid HCl 372143-98-1 C₁₁H₁₄ClNO₂ Amino, Carboxylic Acid, HCl - Moderate
N-(2-Aminoethyl)-1,2,3,4-TH Naph-1-carboxamide HCl - C₁₄H₁₉ClN₂O Amide, Aminoethyl, HCl - Lipophilic
1,2,3,4-TH Naph-1-carboxylic Acid - C₁₁H₁₂O₂ Carboxylic Acid - Low (organic)

TH = Tetrahydronaphthalene

Biological Activity

2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride (also known as 2-Amino-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid hydrochloride) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • IUPAC Name : 2-amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic acid hydrochloride
  • Molecular Formula : C₁₁H₁₃ClN₁O₂
  • Molecular Weight : 227.69 g/mol
  • Physical Appearance : White to yellow solid
  • Purity : ≥97% .

Pharmacological Effects

  • Antimicrobial Activity :
    Recent studies have indicated that tetrahydronaphthalene derivatives exhibit antimicrobial properties. For instance, a class of tetrahydronaphthalene amides has been reported to inhibit the growth of Mycobacterium tuberculosis, suggesting that modifications of the tetrahydronaphthalene structure can lead to effective antimycobacterial agents .
  • Enzyme Inhibition :
    The compound has been investigated for its ability to inhibit specific enzymes related to various biological pathways. This includes potential inhibition of ATP synthase in pathogenic bacteria, which may disrupt energy metabolism and lead to bacterial cell death .
  • Neuroprotective Effects :
    Some derivatives of tetrahydronaphthalene compounds have shown promise in neuroprotection and could potentially be developed for treating neurodegenerative diseases. The presence of amino and carboxylic acid functional groups enhances their interaction with biological targets .

Structure-Activity Relationships (SAR)

The biological activity of 2-amino-1,2,3,4-tetrahydronaphthalene derivatives is heavily influenced by their structural modifications. Key findings include:

  • Carboxylic Acid Moiety : The carboxylic acid group is crucial for establishing hydrogen bonds with protein targets, enhancing solubility and bioavailability .
  • Amino Group Positioning : The position of the amino group on the naphthalene ring affects the compound's binding affinity to various biological targets. Studies have shown that specific configurations yield better pharmacological profiles .

Case Study 1: Antimicrobial Efficacy

A study published in ResearchGate explored the synthesis and evaluation of tetrahydronaphthalene amides as new inhibitors against Mycobacterium tuberculosis. The results demonstrated that these compounds exhibited significant inhibitory activity with low micromolar IC50 values, indicating their potential as therapeutic agents against resistant strains of tuberculosis .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of modified tetrahydronaphthalene compounds in cellular models of oxidative stress. The findings suggested that specific derivatives could significantly reduce cell death and oxidative damage in neuronal cells, highlighting their potential in neurodegenerative disease treatment .

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride, and what critical steps ensure high yield and purity?

Synthesis typically involves hydrogenation of naphthalene derivatives to form the tetrahydronaphthalene backbone, followed by amino acid conjugation and subsequent hydrochloride salt formation. Critical steps include:

  • Catalytic hydrogenation : Use of palladium or platinum catalysts under controlled pressure to reduce aromatic rings while preserving stereochemical integrity .
  • Protection of amino groups : Employing tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions during carboxylation .
  • Salt formation : Reaction with hydrochloric acid in anhydrous conditions to ensure stoichiometric conversion to the hydrochloride form .

Q. Which analytical techniques are most effective for characterizing the compound’s structural and chemical purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to confirm the tetrahydronaphthalene backbone and amino-carboxylic acid functional groups. For example, the absence of aromatic protons in the 1H^1H-NMR spectrum confirms successful hydrogenation .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (e.g., 254 nm) to assess purity. Mobile phases often combine acetonitrile and trifluoroacetic acid (0.1%) for optimal resolution .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular weight (e.g., [M+H]+^+ peak at m/z 254.1186) and detect impurities .

Q. How should the compound be stored to maintain stability, and what degradation products are commonly observed?

  • Storage : Store at +5°C in airtight, light-protected containers under inert gas (e.g., argon) to prevent oxidation and hygroscopic degradation .
  • Degradation pathways : Hydrolysis of the amide bond or oxidation of the tetrahydronaphthalene ring can occur under humid or high-temperature conditions. Impurities like free amine or oxidized naphthalene derivatives may form, detectable via HPLC-MS .

Q. What are the common impurities in synthesized batches, and how can they be quantified?

  • Byproducts : Unreacted starting materials (e.g., naphthalene precursors) or enantiomeric impurities (e.g., R-isomer contamination in S-isomer batches) .
  • Quantification : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers. Limit of detection (LOD) for impurities is typically <0.1% .

Q. How can researchers validate the compound’s solubility and partition coefficients for in vitro studies?

  • Solubility : Use shake-flask method in buffers (pH 1–7.4) with UV-Vis spectrophotometry to measure saturation solubility. Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
  • LogP determination : Reverse-phase HPLC with reference standards (e.g., octanol-water partitioning) to estimate hydrophobicity .

Advanced Research Questions

Q. What strategies are employed to resolve enantiomeric contamination in asymmetric synthesis?

  • Chiral auxiliaries : Use (R)- or (S)-proline derivatives during amino acid conjugation to enforce stereochemical control .
  • Kinetic resolution : Enzymatic methods (e.g., lipases) to selectively hydrolyze undesired enantiomers .
  • Crystallization-induced asymmetric transformation : Recrystallization in chiral solvents to enhance enantiomeric excess (ee) >99% .

Q. How can mechanistic studies elucidate the role of catalysts in hydrogenation steps?

  • Isotopic labeling : Deuterium (2H^2H) tracing to map hydrogenation pathways and identify intermediates .
  • Kinetic studies : Variable-pressure NMR to monitor reaction rates and catalyst turnover frequency (TOF) .

Q. What advanced analytical approaches address conflicting spectral data (e.g., anomalous NMR shifts)?

  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals and confirm connectivity in the tetrahydronaphthalene ring .
  • X-ray crystallography : Single-crystal analysis to unambiguously assign stereochemistry and detect lattice defects .

Q. How can researchers optimize HPLC methods for detecting trace impurities in complex biological matrices?

  • Column switching : Dual-column systems (e.g., size exclusion + reverse-phase) to separate the compound from biomolecules .
  • Mass spectrometry imaging (MSI) : MALDI-TOF to spatially resolve the compound in tissue sections with µm-level precision .

Q. What toxicological profiling strategies are applicable to this compound, given structural analogs like naphthalene derivatives?

  • In silico modeling : QSAR (Quantitative Structure-Activity Relationship) to predict cytotoxicity based on naphthalene substructure alerts .
  • Metabolite screening : Liver microsome assays with LC-MS/MS to identify oxidative metabolites (e.g., epoxides) and assess bioactivation risks .

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